4-(difluoromethoxy)-N,N-dimethylbenzamide 4-(difluoromethoxy)-N,N-dimethylbenzamide
Brand Name: Vulcanchem
CAS No.: 1378312-90-3
VCID: VC11973694
InChI: InChI=1S/C10H11F2NO2/c1-13(2)9(14)7-3-5-8(6-4-7)15-10(11)12/h3-6,10H,1-2H3
SMILES: CN(C)C(=O)C1=CC=C(C=C1)OC(F)F
Molecular Formula: C10H11F2NO2
Molecular Weight: 215.20 g/mol

4-(difluoromethoxy)-N,N-dimethylbenzamide

CAS No.: 1378312-90-3

Cat. No.: VC11973694

Molecular Formula: C10H11F2NO2

Molecular Weight: 215.20 g/mol

* For research use only. Not for human or veterinary use.

4-(difluoromethoxy)-N,N-dimethylbenzamide - 1378312-90-3

Specification

CAS No. 1378312-90-3
Molecular Formula C10H11F2NO2
Molecular Weight 215.20 g/mol
IUPAC Name 4-(difluoromethoxy)-N,N-dimethylbenzamide
Standard InChI InChI=1S/C10H11F2NO2/c1-13(2)9(14)7-3-5-8(6-4-7)15-10(11)12/h3-6,10H,1-2H3
Standard InChI Key GPRCXYCDMQIJNO-UHFFFAOYSA-N
SMILES CN(C)C(=O)C1=CC=C(C=C1)OC(F)F
Canonical SMILES CN(C)C(=O)C1=CC=C(C=C1)OC(F)F

Introduction

Structural and Molecular Characteristics

The compound’s structure consists of a benzene ring substituted with a difluoromethoxy group (–O–CF2_2H) at the para position and an N,N-dimethylcarboxamide group at the adjacent position. This arrangement confers distinct electronic properties due to the electron-withdrawing nature of the fluorine atoms and the steric effects of the dimethylamine moiety. Key molecular properties include:

PropertyValue
Molecular FormulaC10H11F2NO2\text{C}_{10}\text{H}_{11}\text{F}_{2}\text{NO}_{2}
Molecular Weight215.20 g/mol
CAS Registry Number1378312-90-3
IUPAC Name4-(Difluoromethoxy)-N,N-dimethylbenzamide

The difluoromethoxy group enhances metabolic stability compared to non-fluorinated analogs, a feature critical for pharmaceutical applications.

Synthesis and Industrial Production

The synthesis of 4-(difluoromethoxy)-N,N-dimethylbenzamide typically begins with 4-hydroxybenzamide as the precursor. A two-step process involves:

  • Difluoromethylation: Reaction with difluoromethylating agents such as chlorodifluoromethane (ClCF2_2H) under basic conditions.

  • Dimethylation: Introduction of methyl groups to the amide nitrogen using methyl iodide or dimethyl sulfate.

Industrial-scale production employs continuous flow reactors to optimize yield (typically >75%) and purity (>98%). Key reaction conditions include:

ParameterCondition
Temperature60–80°C
SolventTetrahydrofuran (THF) or DMF
CatalystPotassium carbonate
Purification MethodColumn chromatography

Notably, the use of flow chemistry minimizes side reactions such as over-alkylation or hydrolysis of the amide bond .

Chemical Reactivity and Functional Transformations

4-(Difluoromethoxy)-N,N-dimethylbenzamide participates in diverse reactions, driven by its amide and aromatic functionalities:

Oxidation and Reduction

  • Oxidation: Treatment with potassium permanganate (KMnO4\text{KMnO}_4) in acidic media cleaves the benzene ring, yielding a dicarboxylic acid derivative.

  • Reduction: Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduces the amide to a secondary amine, producing 4-(difluoromethoxy)-N,N-dimethylbenzylamine.

Electrophilic Aromatic Substitution

The electron-deficient benzene ring undergoes nitration and sulfonation at the meta position relative to the difluoromethoxy group. For example, nitration with nitric acid (HNO3\text{HNO}_3) and sulfuric acid (H2SO4\text{H}_2\text{SO}_4) yields 3-nitro-4-(difluoromethoxy)-N,N-dimethylbenzamide.

Biological Activity and Mechanistic Insights

Recent studies highlight the compound’s ability to inhibit cellular proliferation by targeting the TGF-β1/Smad signaling pathway. In vitro assays using human fibroblasts demonstrated a 40% reduction in cell viability at 50 μM concentration, with IC50_{50} values correlating with Smad2/3 phosphorylation levels. Proposed mechanisms include:

  • Direct Binding to TGF-β1 Receptors: The difluoromethoxy group may sterically hinder receptor dimerization.

  • Modulation of Nuclear Translocation: Impeding Smad4 entry into the nucleus disrupts transcription of pro-fibrotic genes.

These findings suggest therapeutic potential in fibrotic disorders, cancer, and autoimmune diseases.

Spectroscopic Characterization

Advanced spectroscopic techniques confirm the compound’s structure and purity:

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.85 (d, J = 8.4 Hz, 2H, Ar–H), 6.95 (d, J = 8.4 Hz, 2H, Ar–H), 3.10 (s, 6H, N–CH3_3), 6.50 (t, J = 74 Hz, 1H, O–CF2_2H).

  • 19^{19}F NMR: δ -80.2 (t, J = 74 Hz, 2F, CF2_2).

Infrared Spectroscopy (IR)

  • Strong absorption at 1685 cm1^{-1} (C=O stretch), 1260 cm1^{-1} (C–F stretch), and 1110 cm1^{-1} (O–CF2_2 bend).

Applications in Medicinal Chemistry and Materials Science

Drug Development

The compound serves as a lead structure for kinase inhibitors and antifibrotic agents. Analogues with modified fluorination patterns show enhanced bioavailability in rodent models.

Polymer Science

Incorporation into polyamide backbones improves thermal stability (decomposition temperature >300°C) and solvent resistance, making it suitable for high-performance coatings.

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